molecular formula C10H12ClF B13153707 1-(1-Chlorobutan-2-YL)-2-fluorobenzene

1-(1-Chlorobutan-2-YL)-2-fluorobenzene

Cat. No.: B13153707
M. Wt: 186.65 g/mol
InChI Key: GSTHEDVZCACJPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-Chlorobutan-2-yl)-2-fluorobenzene is an organic compound that belongs to the class of halogenated aromatic hydrocarbons. This compound is characterized by the presence of a fluorine atom and a chlorine atom attached to a benzene ring, along with a butyl group. It is used in various chemical reactions and has applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Chlorobutan-2-yl)-2-fluorobenzene typically involves the reaction of 2-fluorobenzene with 1-chlorobutane under specific conditions. One common method includes the use of a Friedel-Crafts alkylation reaction, where an aluminum chloride catalyst is employed to facilitate the reaction between the aromatic ring and the alkyl halide .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process often includes steps such as distillation and purification to isolate the desired product from by-products and unreacted starting materials .

Chemical Reactions Analysis

Types of Reactions

1-(1-Chlorobutan-2-yl)-2-fluorobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(1-Chlorobutan-2-yl)-2-fluorobenzene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(1-Chlorobutan-2-yl)-2-fluorobenzene involves its interaction with various molecular targets. The compound can act as an electrophile in substitution reactions, where it reacts with nucleophiles to form new bonds. The presence of the fluorine and chlorine atoms can influence the reactivity and selectivity of the compound in different chemical environments .

Comparison with Similar Compounds

Similar Compounds

  • 1-(1-Chlorobutan-2-yl)-3-fluorobenzene
  • 1-(1-Chlorobutan-2-yl)-4-fluorobenzene
  • 1-(1-Chlorobutan-2-yl)-2-chlorobenzene

Uniqueness

1-(1-Chlorobutan-2-yl)-2-fluorobenzene is unique due to the specific positioning of the fluorine and chlorine atoms on the benzene ring, which can significantly affect its chemical properties and reactivity compared to its isomers. This unique structure allows for selective reactions and applications in various fields .

Properties

Molecular Formula

C10H12ClF

Molecular Weight

186.65 g/mol

IUPAC Name

1-(1-chlorobutan-2-yl)-2-fluorobenzene

InChI

InChI=1S/C10H12ClF/c1-2-8(7-11)9-5-3-4-6-10(9)12/h3-6,8H,2,7H2,1H3

InChI Key

GSTHEDVZCACJPP-UHFFFAOYSA-N

Canonical SMILES

CCC(CCl)C1=CC=CC=C1F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.